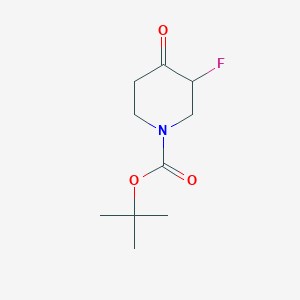

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Description

Chemical Name: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate CAS Number: 211108-50-8 (racemic) ; 1450879-67-0 ((3S)-enantiomer) Molecular Formula: C₁₀H₁₆FNO₃ Molecular Weight: 217.24 g/mol Structure: A piperidine ring with a ketone group at position 4, a fluorine atom at position 3, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

Propriétés

IUPAC Name |

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWQLLPLOQGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441752 | |

| Record name | TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211108-50-8 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211108-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Protocol

-

Starting Material : Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

-

Oxidizing Agent : Dess-Martin periodinane (15% solution in CHCl)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : 0°C to room temperature (20°C)

-

Atmosphere : Inert nitrogen atmosphere

-

Workup : Sequential quenching with saturated NaHCO and NaSO, followed by extraction and drying over MgSO.

Key Observations

-

Yield : Quantitative conversion reported, though isolated yields depend on purification steps.

-

Byproducts : Minimal, as DMP selectively oxidizes alcohols without over-oxidizing other functional groups.

-

Scalability : Demonstrated at multi-gram scales with consistent purity (>95% by HPLC).

Fluorination of Tert-Butyl 4-Oxopiperidine-1-Carboxylate Precursors

Alternative routes focus on introducing fluorine at the 3-position post-ketone formation. Diethylaminosulfur trifluoride (DAST) is commonly employed for this transformation.

Reaction Conditions and Protocol

-

Starting Material : Tert-butyl 4-oxopiperidine-1-carboxylate

-

Fluorinating Agent : DAST (1.2 equiv)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Temperature : -78°C to 0°C (slow warming)

-

Reaction Time : 12–24 hours

-

Workup : Neutralization with aqueous NaHCO, extraction with ethyl acetate, and silica gel chromatography.

Key Observations

-

Yield : Moderate (50–65%), limited by competing side reactions such as elimination.

-

Regioselectivity : Fluorination occurs preferentially at the 3-position due to steric and electronic effects of the tert-butyl group.

-

Challenges : DAST’s moisture sensitivity necessitates rigorous anhydrous conditions.

Cyclization Strategies for Piperidine Ring Formation

Building the piperidine ring de novo offers flexibility in introducing substituents. A Mannich reaction -based approach is notable:

Reaction Conditions and Protocol

Key Observations

-

Yield : 70–75% after column purification.

-

Mechanism : The Mannich reaction forms the piperidine ring via imine intermediate cyclization.

-

Advantages : Simultaneous introduction of the 4-oxo and 3-fluoro groups.

tert-Butyl Carbamate Protection of 3-Fluoro-4-Oxopiperidine

For late-stage functionalization, the tert-butyl group is introduced via carbamate formation:

Reaction Conditions and Protocol

-

Starting Material : 3-Fluoro-4-oxopiperidine

-

Reagent : tert-Butyl chloroformate (BocO)

-

Base : Triethylamine (TEA, 2.5 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Reaction Time : 2–4 hours.

Key Observations

-

Yield : High (85–90%) with minimal side products.

-

Purity : >98% achievable via recrystallization from hexane/ethyl acetate.

-

Compatibility : Stable under acidic and basic conditions, enabling downstream modifications.

Comparative Analysis of Preparation Methods

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety:

-

DMP Oxidation : Preferred for its reliability, though DMP’s cost drives interest in alternatives like Swern oxidation (oxalyl chloride/DMSO).

-

Continuous Flow Systems : Enhance safety for exothermic fluorination steps, reducing reaction times by 50% compared to batch processes.

-

Green Chemistry : Solvent recovery (e.g., DCM distillation) and catalyst recycling are critical for sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block for Organic Synthesis

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, which includes a piperidine ring and a fluorine atom, enhances its reactivity and stability, making it suitable for various synthetic pathways.

Pharmaceutical Development

- This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. The presence of the fluorine atom often improves metabolic stability and bioactivity, making it a valuable component in drug design .

Biological Applications

Enzyme Inhibition

- Research indicates that this compound can inhibit specific enzymes, which is critical in developing enzyme inhibitors for therapeutic applications. For instance, it has been explored in the context of targeting MmpL3 in Mycobacterium tuberculosis, showcasing potential as an anti-tubercular agent .

Bioactive Compound Development

- The compound is also involved in the development of bioactive compounds. Its structural properties allow for modifications that can lead to various pharmacological effects, including analgesic and anti-inflammatory activities .

Study on Anti-Tubercular Activity

A study focused on the synthesis and evaluation of derivatives of this compound demonstrated promising results against Mycobacterium tuberculosis. The derivatives were screened for their ability to inhibit MmpL3, a critical target for tuberculosis treatment. Some compounds showed significant potency while maintaining low cytotoxicity against mammalian cell lines .

Noyori Reduction Research

Another research effort achieved a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions. This process resulted in a single cis enantiomer with high selectivity (>90%), highlighting the compound's utility in producing enantiomerically pure intermediates for medicinal chemistry applications .

Mécanisme D'action

The mechanism of action of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Physicochemical Properties

| Property | Parent Compound | Difluoro Analog | Spirocyclic Derivative |

|---|---|---|---|

| Molecular Weight | 217.24 | 235.22 | 333.41 |

| Lipophilicity (LogP)* | ~1.5 (estimated) | ~1.8 | ~2.5 |

| Solubility | Moderate in THF, DCM | Lower solubility in polar solvents | Poor aqueous solubility |

*Estimated using fragment-based methods.

Activité Biologique

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (also referred to as TBFOPC) is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features contribute to its potential biological activities, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of TBFOPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

TBFOPC is characterized by a piperidine ring with a tert-butyl ester group, a fluorine atom at the 3rd position, and a carbonyl group at the 4th position. The molecular formula is , with a molecular weight of approximately 217.24 g/mol. The presence of the fluorine atom enhances its electronic properties, influencing reactivity and interactions with biological targets .

The biological activity of TBFOPC is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of various biochemical pathways due to its structural characteristics. The fluorine atom and ketone group are critical in mediating these interactions, potentially affecting enzyme activity or receptor binding .

Structure-Activity Relationships (SAR)

Understanding the SAR of TBFOPC involves examining how modifications to its structure influence biological activity. For instance, variations in the substituents on the piperidine ring can lead to changes in potency and selectivity for specific targets. Research has indicated that compounds with similar structural frameworks exhibit varying degrees of activity against different biological assays .

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| TBFOPC | Original Structure | Moderate activity against selected enzymes |

| 3,3-Difluoro derivative | Additional fluorine substitution | Enhanced potency in receptor binding |

| Hydroxypiperidine analog | Hydroxyl group substitution | Altered pharmacokinetics and increased solubility |

Case Studies

- Anticancer Activity : A study investigated the potential anticancer properties of TBFOPC analogs, revealing that certain derivatives exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction through caspase activation pathways .

- Neuropharmacological Effects : Research into related piperidine compounds has shown that modifications can enhance neuroprotective effects, suggesting that TBFOPC might similarly influence neurotransmitter systems, particularly through muscarinic acetylcholine receptors .

- Enzyme Inhibition : Inhibitory assays demonstrated that TBFOPC could effectively inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperidine ring. A common approach includes:

Ring Formation : Starting with a piperidone scaffold, introduce fluorine at the 3-position via electrophilic fluorination or nucleophilic substitution using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

Boc Protection : React the intermediate with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, triethylamine) in dichloromethane at 0–20°C to install the Boc group .

Oxo Group Retention : Ensure the 4-oxo group remains intact during fluorination by using mild reaction conditions (e.g., low temperatures, anhydrous solvents).

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-fluorination.

- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of this compound be validated?

Analytical Methods :

- NMR Spectroscopy : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), fluorine (δ ~4.5–5.5 ppm for C-F coupling), and the 4-oxo moiety (carbonyl signal at ~170 ppm in NMR) .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .

- Mass Spectrometry : Verify the molecular ion peak (expected m/z for : 231.13) and fragmentation patterns .

Q. Data Contradictions :

Q. What safety protocols are recommended for handling this compound?

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .

- Engineering Controls : Conduct reactions in a fume hood with local exhaust ventilation. Ensure access to emergency eyewash stations .

- Toxicity Notes : Although acute toxicity data for this specific compound are limited, related piperidine derivatives show Category 4 oral/dermal toxicity. Assume similar hazards and avoid inhalation or skin contact .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the reactivity of the 4-oxopiperidine scaffold?

Mechanistic Insights :

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the 4-oxo group, enhancing its susceptibility to nucleophilic attack (e.g., in Grignard or hydride reductions).

- Steric Effects : Fluorine’s small size minimally impacts steric hindrance, allowing selective functionalization at the 4-position.

Q. Experimental Validation :

- Compare reaction kinetics with non-fluorinated analogs (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) using NMR to track intermediate formation .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

Case Study : Discrepancies in NMR shifts for diastereomers:

Chiral Analysis : Use chiral HPLC or polarimetry to separate enantiomers and assign configurations.

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. Example Workflow :

- Synthesize both (3R,4R)- and (3S,4S)-isomers.

- Compare experimental NMR shifts with computed values to resolve stereochemical ambiguities .

Q. How can computational modeling predict the biological activity of this compound?

Methodology :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).

ADMET Prediction : Employ tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.